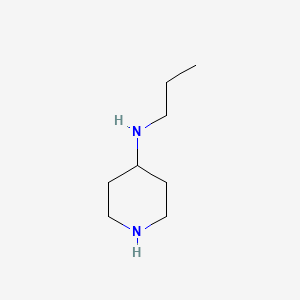
3-Chloro-4-(methoxycarbonyl)benzenepropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-chloro-4-(methoxycarbonyl)phenyl]propanoic acid is an organic compound with the molecular formula C11H11ClO4. It is a derivative of benzoic acid, featuring a chloro and a methoxycarbonyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-chloro-4-(methoxycarbonyl)phenyl]propanoic acid typically involves the esterification of 3-chloro-4-hydroxybenzoic acid followed by a Friedel-Crafts acylation reaction. The esterification can be achieved using methanol and a strong acid catalyst like sulfuric acid. The Friedel-Crafts acylation involves the reaction of the ester with propanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
3-[3-chloro-4-(methoxycarbonyl)phenyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 3-[3-chloro-4-(methoxycarbonyl)phenyl]propanoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenylpropanoic acids.
科学的研究の応用
3-[3-chloro-4-(methoxycarbonyl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[3-chloro-4-(methoxycarbonyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The chloro and methoxycarbonyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 3-chloro-4-(methoxycarbonyl)benzoic acid
- 3-amino-3-[4-chloro-3-(methoxycarbonyl)phenyl]propanoic acid
Uniqueness
3-[3-chloro-4-(methoxycarbonyl)phenyl]propanoic acid is unique due to the presence of both chloro and methoxycarbonyl groups, which confer distinct reactivity and biological properties compared to similar compounds. Its structural features allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C11H11ClO4 |
|---|---|
分子量 |
242.65 g/mol |
IUPAC名 |
3-(3-chloro-4-methoxycarbonylphenyl)propanoic acid |
InChI |
InChI=1S/C11H11ClO4/c1-16-11(15)8-4-2-7(6-9(8)12)3-5-10(13)14/h2,4,6H,3,5H2,1H3,(H,13,14) |
InChIキー |
WVVXBXFBXQCHPZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C=C1)CCC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


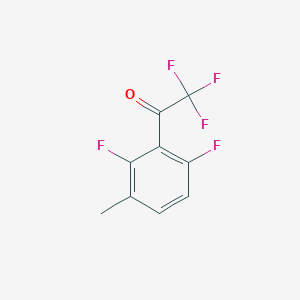
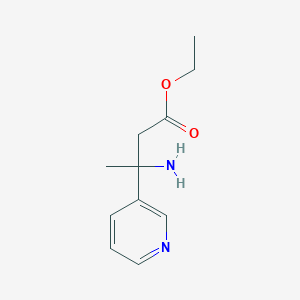
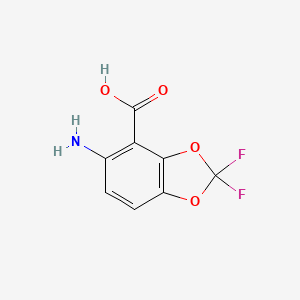
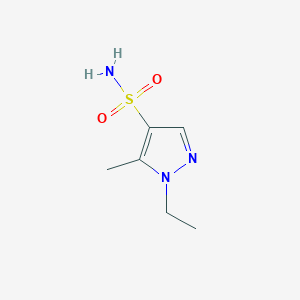
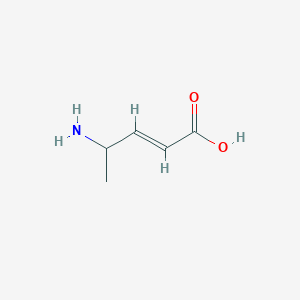
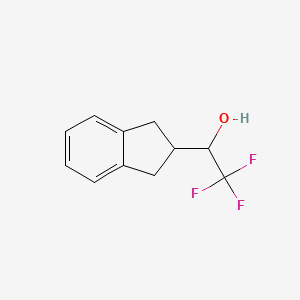
![2-{[(tert-butoxy)carbonyl]amino}-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid](/img/structure/B13518523.png)
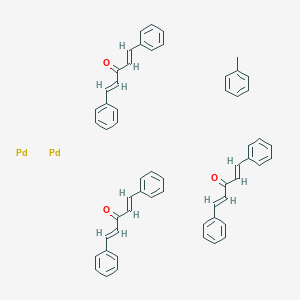
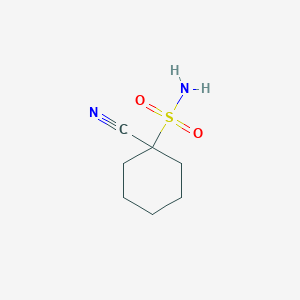
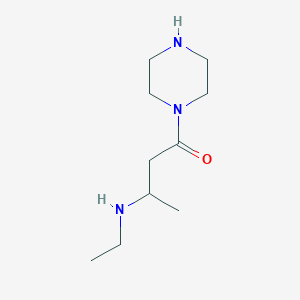

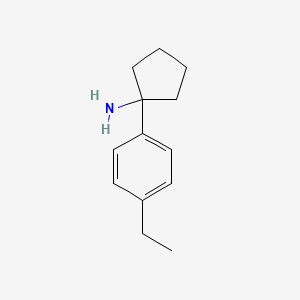
![Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B13518560.png)
